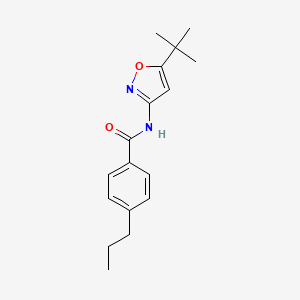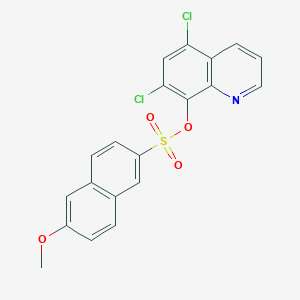
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the delta-opioid receptor and its potential therapeutic applications.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide selectively binds to and activates the delta-opioid receptor, leading to a decrease in pain perception and a reduction in drug-seeking behavior. The exact mechanism of action is not fully understood, but it is thought to involve the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of drug-seeking behavior, and the regulation of mood and emotion. It has also been shown to have anti-inflammatory properties and to promote the growth of new neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows researchers to study the specific effects of delta-opioid receptor activation. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide and the delta-opioid receptor. One area of interest is the development of new drugs that target the delta-opioid receptor for the treatment of pain and addiction. Another area of interest is the study of the role of the delta-opioid receptor in neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and the delta-opioid receptor, which could lead to the development of more effective drugs in the future.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide involves a multi-step process that begins with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-propylaniline to form the amide product, which is purified by column chromatography.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Delta-opioid receptors are known to play a role in the modulation of pain and the reward system, making them a promising target for drug development.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-6-12-7-9-13(10-8-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h7-11H,5-6H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUMWVRBYCUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)
![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022786.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
